1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
Description
1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is a bicyclic ether derivative featuring a ketone functional group. Its core structure consists of a 2-oxabicyclo[2.1.1]hexane scaffold (a five-carbon bicyclic system with one oxygen atom) substituted with a methyl group at position 1 and an ethanone (acetyl) group at position 4 . The molecular formula is C₈H₁₀O₂, with a molar mass of 138.16 g/mol. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its rigid bicyclic framework and reactive ketone moiety .
Properties
IUPAC Name |
1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)8-3-7(2,4-8)10-5-8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKQRYJQPLEVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone can be achieved through several routes. One efficient method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods often involve bulk custom synthesis, sourcing, and procurement .
Chemical Reactions Analysis
1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include derivatives such as {1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol .
Scientific Research Applications
This compound has been incorporated into the structure of several drugs and agrochemicals. It has been validated biologically as a bioisostere of ort
Biological Activity
1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone, a bicyclic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
- Molecular Formula : C8H14O2
- Molecular Weight : 142.19 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers like 2170372-24-2.
The biological activity of 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is hypothesized to involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing central nervous system functions.
- Antimicrobial Activity : Preliminary studies suggest the compound exhibits antibacterial properties against certain pathogens.
Antibacterial Activity
Recent investigations have demonstrated that derivatives of bicyclic compounds, including 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone, show promising antibacterial effects:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Strong inhibition | |
| Pseudomonas aeruginosa | Variable effectiveness |
Immunomodulatory Effects
Studies have indicated that this compound may modulate immune responses, potentially beneficial in treating inflammatory diseases:
- Cell Viability Assays : Showed that treatment with the compound at varying concentrations did not significantly reduce the viability of peripheral blood mononuclear cells (PBMCs) .
Case Studies
A notable study focused on the synthesis and biological validation of bicyclic compounds, including derivatives similar to 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone:
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Analysis of Select Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
